Enantiomeric Optical Rotation: (6R,7aS)-(–)-Sultam vs. (1R)-(+)-Sultam
The (6R,7aS)-isomer exhibits a specific optical rotation of [α]19/D −32° (c = 5, CHCl3), which is opposite in sign and effectively equal in magnitude to that of its (1R)-(+) enantiomer, which exhibits [α]20/D +32° under identical concentration and solvent conditions . This inversion provides a direct, quantitative spectroscopic handle for confirming enantiopurity and ensuring the correct stereochemistry is procured for a desired asymmetric transformation, as the use of the wrong enantiomer would predictably lead to the opposite stereochemical outcome in a synthesis.
| Evidence Dimension | Specific Optical Rotation [α]D |
|---|---|
| Target Compound Data | −32° (c = 5, CHCl3, T = 19 °C) |
| Comparator Or Baseline | (1R)-(+)-2,10-Camphorsultam: +32° (c = 5, CHCl3, T = 20 °C) |
| Quantified Difference | Δ = 64° (sign reversal) |
| Conditions | Chloroform solution; concentration c = 5 g/100mL; measured at 19-20 °C as reported on Certificate of Analysis by Sigma-Aldrich. |
Why This Matters
This data is essential for procurement to guarantee the supply of the correct enantiomer, as the stereochemical outcome of a synthetic step is entirely dependent on it.
